![molecular formula C7H6BrN3 B13934430 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine CAS No. 2227205-80-1](/img/structure/B13934430.png)
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with a bromine atom at the 3-position and an amine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by bromination and amination reactions. One common method starts with the cyclization of a suitable precursor to form the pyrrolo[2,3-c]pyridine ring system. Bromination is then carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amination: Ammonia or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Heck reactions
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Chemical Biology: It serves as a probe for investigating the function of biological molecules and pathways.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes .
Mécanisme D'action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in inhibition or activation of specific biological pathways, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution pattern.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.
3-bromo-1H-pyrrolo[2,3-c]pyridine: Lacks the amine group at the 5-position .
Uniqueness
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine is unique due to the presence of both a bromine atom and an amine group, which confer specific reactivity and binding properties. This makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
Propriétés
Numéro CAS |
2227205-80-1 |
|---|---|
Formule moléculaire |
C7H6BrN3 |
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H,(H2,9,11) |
Clé InChI |
WCZZLLLKJVDSDG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CNC2=CN=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


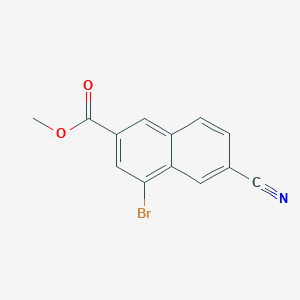

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
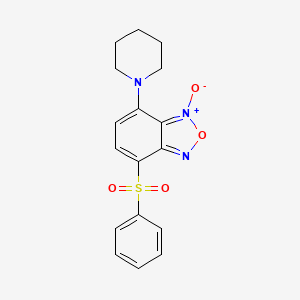

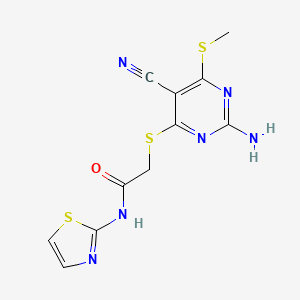
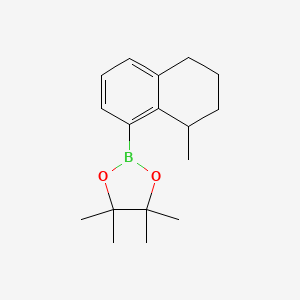

![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)
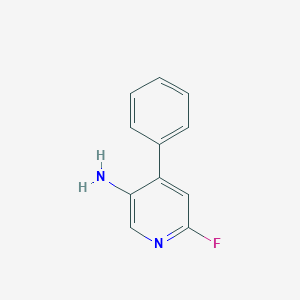

![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
